N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-fluorobenzamide
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Description
“N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-fluorobenzamide” is a chemical compound. It is derived from 4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine . The CAS number for the parent compound, 4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine, is 108954-84-3 .
Molecular Structure Analysis
The parent compound, 4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine, has a molecular weight of 226.3 . Its InChI code is 1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)16-13/h1-3,6H,4-5H2,(H2,14,15) .Scientific Research Applications
Antimicrobial Activity
Thiazoles and their derivatives have shown significant antimicrobial activity. For instance, sulfazole, a derivative of thiazole, is known for its antimicrobial properties .
Antiretroviral Activity
Ritonavir, another derivative of thiazole, is used as an antiretroviral medication, particularly in the treatment of HIV .
Antifungal Activity
Abafungin is a thiazole derivative that exhibits antifungal properties .
Anticancer Activity
Tiazofurin, a thiazole derivative, has been used in cancer treatment .
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties .
Anti-Alzheimer Activity
Some thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazole derivatives have been studied for their potential antihypertensive effects .
Antioxidant Activity
Thiazole derivatives have demonstrated antioxidant activity, which can help protect the body’s cells from damage .
properties
IUPAC Name |
4-fluoro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-14-8-6-12(7-9-14)19(24)23-20-22-18-15-3-1-2-11-4-5-13(17(11)15)10-16(18)25-20/h1-3,6-10H,4-5H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPYRNUHSNZCRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-fluorobenzamide |
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